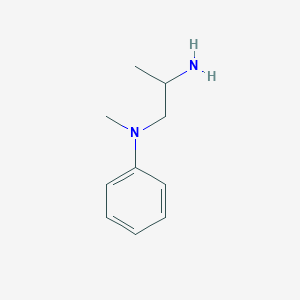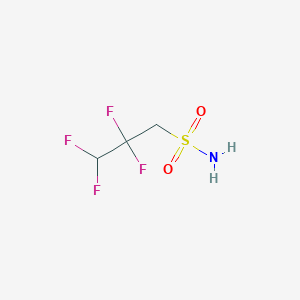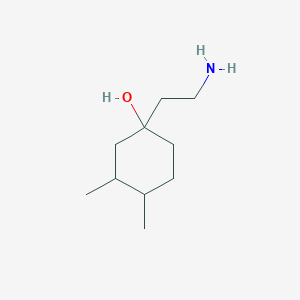
1-Cyclohexyl-2-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-ethylpiperazine is a derivative of piperazine, a heterocyclic organic compound. This compound features a cyclohexyl group attached to the piperazine ring, which is further substituted with an ethyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-ethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the diol-diamine coupling catalyzed by ruthenium (II) or palladium-catalyzed cyclization reactions are employed to produce piperazines under mild conditions with good yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-2-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can produce various alkyl or aryl piperazines .
Applications De Recherche Scientifique
1-Cyclohexyl-2-ethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 1-Cyclohexylpiperazine
- 1-Ethylpiperazine
- 1-Cyclohexyl-4-methylpiperazine
Comparison: 1-Cyclohexyl-2-ethylpiperazine is unique due to the presence of both a cyclohexyl and an ethyl group on the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, 1-Cyclohexylpiperazine lacks the ethyl group, which may result in different pharmacological properties .
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1-cyclohexyl-2-ethylpiperazine |
InChI |
InChI=1S/C12H24N2/c1-2-11-10-13-8-9-14(11)12-6-4-3-5-7-12/h11-13H,2-10H2,1H3 |
Clé InChI |
NNCZAXLHAUEEHP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNCCN1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
![(2-Ethylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13208342.png)
![4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13208349.png)

![3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13208361.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)

![1-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B13208370.png)

![4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)
